REACTION_CXSMILES
|
C1([C:11]2[CH:12]=[CH:13][N:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[C:16]([C:21]([OH:23])=[O:22])[C:15]3=[O:24])C2C(=CC=CC=2)C=CC=1.O1C(C2C=CN3C(C=2)=CC=C(C(O)=O)C3=O)=CC2C=CC=CC1=2.[Mg]>>[O:24]=[C:15]1[N:14]2[C:19]([CH:20]=[CH:11][CH:12]=[CH:13]2)=[CH:18][CH:17]=[C:16]1[C:21]([OH:23])=[O:22]
|
Name
|
[6,7]-benzo-4-oxo-4H-quinolizine-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-(naphth-1-yl)-4-oxo-4H-quinolizine-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=1C=CN2C(C(=CC=C2C1)C(=O)O)=O
|
Name
|
8-(benzo[b]furyl)-4-oxo-4H-quinolizine-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C2=C(C=C1C=1C=CN3C(C(=CC=C3C1)C(=O)O)=O)C=CC=C2
|
Name
|
triacid 1-[N,N-di(carboxymethyl)]-4-oxo-4H-quinolizine-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an increase of the fluorescence emission when binding to Mg2+
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CC=C2C=CC=CN12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |